Polymerization Architecture: Soluble Linear Copolymers from DVS vs. Insoluble Networks from Tetravinylsilane
In anionic copolymerization with trimethylvinylsilane (TMVS) using n-BuLi/TMEDA, dimethyldivinylsilane (DVS) yields copolymers that are fully soluble in hexane, benzene, and tetrahydrofuran (THF). In stark contrast, copolymerization of tetravinylsilane (TeVS) under identical conditions produces an insoluble, cross-linked polymer that precipitates as the reaction proceeds [1]. This demonstrates that the two vinyl groups in DVS provide sufficient crosslinking potential for network formation upon demand, while avoiding the uncontrollable gelation inherent to higher vinyl-content monomers like TeVS.
| Evidence Dimension | Solubility of anionic copolymers with trimethylvinylsilane |
|---|---|
| Target Compound Data | Soluble in hexane, benzene, THF |
| Comparator Or Baseline | Tetravinylsilane: Insoluble, cross-linked polymer |
| Quantified Difference | Qualitative binary outcome (soluble vs. insoluble/cross-linked) |
| Conditions | n-BuLi / TMEDA initiator system; anionic copolymerization |
Why This Matters
For researchers requiring processable, soluble polymer precursors for subsequent coating, spinning, or characterization steps, DVS is a functional requirement; TeVS is unsuitable due to immediate gelation.
- [1] Polymer Preprints, Japan. (2004). Anionic Copolymerization of Trimethylvinylsilane with Multivinylsilanes. The Society of Polymer Science, Japan, 53, 176. View Source
